XLogP3 Lipophilicity of 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid Compared to 1-Phenyl Analog
The XLogP3-AA value for 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid is computed as 0.4, indicating moderate lipophilicity [1]. In contrast, a representative 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid analog exhibits a higher XLogP3 value of approximately 2.5, reflecting significantly increased hydrophobicity [2]. This quantifiable difference in partition coefficient dictates that the tert-butyl derivative will have distinct solubility and membrane permeability characteristics, which are critical for optimizing compound behavior in biological assays and formulation development.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4 |
| Comparator Or Baseline | 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid; XLogP3 ≈ 2.5 |
| Quantified Difference | Target compound is ~2.1 log units less lipophilic than the 1-phenyl analog. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). |
Why This Matters
This quantifiable difference in lipophilicity informs rational selection for applications requiring moderate polarity, such as improving aqueous solubility for biological assays or tuning retention time in reverse-phase HPLC purifications.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72213311, 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid. View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid. View Source
